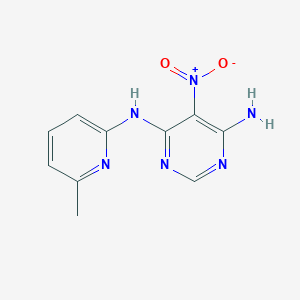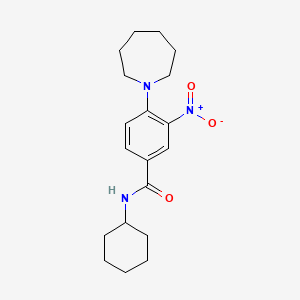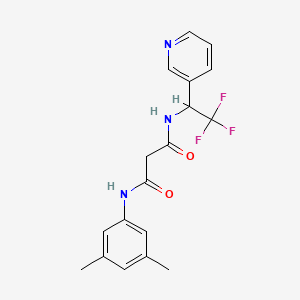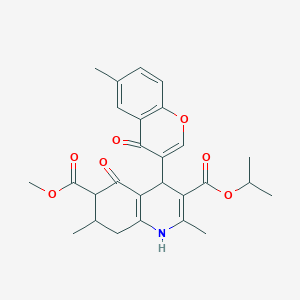![molecular formula C19H21BrF2N2OS B4137050 2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B4137050.png)
2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide
Descripción general
Descripción
2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide, also known as ABR-215757, is a small molecule inhibitor that has shown promising results in various scientific research applications. This compound belongs to the class of carbonic anhydrase inhibitors and has been found to exhibit potent inhibitory activity against human carbonic anhydrase IX (CA IX).
Mecanismo De Acción
2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide inhibits CA IX by binding to the active site of the enzyme and blocking its catalytic activity. CA IX is involved in the regulation of pH in tumor cells, and inhibition of this enzyme leads to a decrease in extracellular acidification and a reduction in tumor growth. 2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide has also been found to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is involved in angiogenesis, further supporting its potential as an anticancer agent.
Biochemical and Physiological Effects
2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide has been shown to exhibit potent inhibitory activity against CA IX and VEGFR2 in vitro. In vivo studies have also demonstrated the anticancer activity of 2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide, with significant tumor growth inhibition observed in several animal models. 2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide has also been found to exhibit good pharmacokinetic properties, with high oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide has several advantages for lab experiments, including its potent inhibitory activity against CA IX and VEGFR2, its good pharmacokinetic properties, and its ability to inhibit tumor growth in vivo. However, the compound has some limitations, including its low solubility and the need for high concentrations to achieve significant inhibitory activity.
Direcciones Futuras
There are several future directions for the research on 2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide. One potential direction is the development of new analogs with improved solubility and potency. Another direction is the investigation of the synergistic effects of 2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide with other anticancer agents. The potential of 2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide as a diagnostic tool for the detection of hypoxic tumors is also an area of future research. Additionally, the use of 2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide in combination with immunotherapy for the treatment of cancer is an exciting avenue of research.
Conclusion
In conclusion, 2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide is a small molecule inhibitor that has shown promising results in various scientific research applications. The compound exhibits potent inhibitory activity against CA IX and VEGFR2 and has been found to inhibit tumor growth in vivo. While the compound has some limitations, its potential as an anticancer agent and diagnostic tool for hypoxic tumors makes it an exciting area of research for the future.
Aplicaciones Científicas De Investigación
2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide has been extensively studied for its potential as an anticancer agent. The compound has been found to exhibit potent inhibitory activity against CA IX, which is overexpressed in hypoxic tumors and is associated with tumor progression and poor prognosis. Inhibition of CA IX has been shown to reduce tumor growth and increase sensitivity to chemotherapy. 2-(1-adamantyl)-N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}acetamide has also been found to exhibit antiangiogenic activity, which further supports its potential as an anticancer agent.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrF2N2OS/c20-14-4-13(21)5-15(22)17(14)24-18(26)23-16(25)9-19-6-10-1-11(7-19)3-12(2-10)8-19/h4-5,10-12H,1-3,6-9H2,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSBASQDWHEEKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC(=S)NC4=C(C=C(C=C4Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromo-4,6-difluorophenyl)carbamothioyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 4-[2-(2-amino-2-oxoethoxy)phenyl]-6-propyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4136993.png)
![N-(4-{[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B4136996.png)
![N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4137004.png)
![N-{1-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B4137009.png)
![2-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]ethanol](/img/structure/B4137013.png)
methanol](/img/structure/B4137014.png)
![N-[4-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4137023.png)


![4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B4137060.png)

![2-(1-adamantyl)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4137075.png)